1,4-Bis(diethylphosphino)butane
Description
Properties
CAS No. |
54729-77-0 |
|---|---|
Molecular Formula |
C12H28P2 |
Molecular Weight |
234.3 g/mol |
IUPAC Name |
4-diethylphosphanylbutyl(diethyl)phosphane |
InChI |
InChI=1S/C12H28P2/c1-5-13(6-2)11-9-10-12-14(7-3)8-4/h5-12H2,1-4H3 |
InChI Key |
MJQKAQFGSBAFJG-UHFFFAOYSA-N |
SMILES |
CCP(CC)CCCCP(CC)CC |
Canonical SMILES |
CCP(CC)CCCCP(CC)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional differences between DPPB and analogous bisphosphine ligands:
Comparative Analysis
Backbone Length and Flexibility
- DPPB (C4) : The butane backbone allows for a larger bite angle (estimated ~98°) compared to DPPP (C3) and dppe (C2). This flexibility stabilizes larger metal centers and accommodates diverse transition states in catalysis .
- DPPP (C3): Shorter chain increases steric crowding, making it less effective in reactions requiring bulky substrates. For example, DPPP produces distinct polymer morphologies in Staudinger cross-linked nanoparticles (SCNPs) compared to DPPB .
- dppe (C2) : The rigid ethane backbone restricts conformational flexibility, favoring smaller metals like Mo or W in Chatt-type catalytic cycles .
Substituent Effects
- Diphenyl Groups (DPPB, DPPP, dppe) : The phenyl rings provide electron-withdrawing effects and steric bulk, enhancing oxidative stability and influencing metal-ligand bond strength. This makes DPPB suitable for Pd-catalyzed coupling reactions .
- Diethyl Groups (depe) : Diethyl substituents are less bulky and more electron-donating , favoring reactions like hydrogenation where steric hindrance is detrimental .
Catalytic Performance
Preparation Methods
Reaction Mechanism
- Deprotonation of Diethylphosphine : A strong base, such as cesium hydroxide (CsOH) or potassium tert-butoxide (KOtBu), deprotonates diethylphosphine (HP(Et)₂) to generate the nucleophilic phosphide ion (P(Et)₂⁻).
- Substitution with 1,4-Dibromobutane : The phosphide ion attacks the terminal bromine atoms of 1,4-dibromobutane in a two-step SN2 mechanism, forming the desired product.
General Reaction :
$$ \text{Br(CH}2\text{)}4\text{Br} + 2 \, \text{HP(Et)}2 \xrightarrow{\text{Base}} \text{(Et}2\text{P(CH}2\text{)}4\text{PEt}_2) + 2 \, \text{HBr} $$
Optimization Parameters
- Solvent : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reaction efficiency.
- Temperature : Reactions typically proceed at 20–25°C over 24–48 hours.
- Yield : Analogous syntheses report yields of 70–87% for similar ligands.
Table 1: Synthetic Conditions for Nucleophilic Substitution
| Parameter | Value/Description | Source Inference |
|---|---|---|
| Starting Materials | 1,4-Dibromobutane, HP(Et)₂ | |
| Base | CsOH, KOtBu | |
| Solvent | DMF, THF | |
| Reaction Time | 24–48 hours | |
| Yield | 70–85% (estimated) |
Grignard Reagent Approach
Grignard reagents (e.g., EtMgBr) can react with phosphorus precursors to generate phosphines. For this compound, a hypothetical pathway involves:
- Formation of Diphosphine Dichloride : Reacting PCl₃ with 1,4-butanediol to form Cl₂P(CH₂)₄PCl₂.
- Grignard Addition : Treating the dichloride with excess EtMgBr to substitute chlorine with ethyl groups.
Limitations : This route risks side reactions, such as over-alkylation or P–P bond formation, necessitating stringent stoichiometric control.
Industrial-Scale Manufacturing Insights
Supplier data from LookChem indicates that commercial production of this compound prioritizes cost-efficiency and high purity (>99%). Key industrial considerations include:
- Purification : Distillation or recrystallization from ethanol/hexane mixtures.
- Storage : Stabilized under inert gas (N₂/Ar) at –20°C to prevent oxidation.
Table 2: Industrial Synthesis Parameters
| Parameter | Industrial Practice | Source |
|---|---|---|
| Purity | ≥99% | |
| Scale | Multi-kilogram batches | |
| Key Reagents | 1,4-Dibromobutane, HP(Et)₂ | |
| Quality Control | GC-MS, ³¹P NMR |
Challenges and Innovations
Oxidation Sensitivity
Diethylphosphino ligands are prone to oxidation, requiring anaerobic conditions during synthesis. Patent EP0516238B1 emphasizes glovebox or Schlenk line techniques for handling such compounds.
Byproduct Formation
Competing reactions, such as mono-substitution or elimination, reduce yields. Recent advances in phase-transfer catalysis (PTC) mitigate this by enhancing interfacial reactivity.
Green Chemistry Approaches
Emerging methods utilize ionic liquids or supercritical CO₂ as solvents to reduce waste and improve atom economy.
Q & A
Basic Research Questions
What are the standard synthetic routes for preparing DPPB in laboratory settings?
DPPB is typically synthesized via a two-step nucleophilic substitution reaction:
Step 1: Reaction of 1,4-dibromobutane with lithium diphenylphosphide (LiPPh₂) in anhydrous tetrahydrofuran (THF) at −78°C.
Step 2: Quenching the reaction with ammonium chloride, followed by purification via recrystallization from ethanol .
Key considerations:
- Strict anaerobic conditions to prevent oxidation of the phosphine groups.
- Use of Schlenk-line techniques for handling air-sensitive reagents.
Which spectroscopic and analytical techniques are most effective for characterizing DPPB?
- 31P NMR spectroscopy: A singlet near −15 ppm confirms the presence of equivalent phosphine groups and absence of oxidized byproducts (e.g., phosphine oxides) .
- X-ray crystallography: Resolves bond distances (e.g., P–C bonds: 1.81–1.84 Å) and torsion angles (e.g., C–P–P–C: 179.38°) to verify conformational rigidity .
- Elemental analysis: Validates purity (>95% by GC) and stoichiometry .
How does DPPB function as a ligand in transition metal-catalyzed reactions?
DPPB acts as a bidentate ligand , coordinating to metals (e.g., Pd, Rh) via its two phosphorus atoms. This enhances metal-center stability and electron-richness, facilitating:
- Cross-coupling reactions (e.g., Suzuki-Miyaura): DPPB’s flexible butylene backbone allows adaptive geometry, improving substrate access .
- Catalytic cycles: The ligand’s steric bulk (from phenyl groups) reduces undesired side reactions like β-hydride elimination .
Advanced Research Questions
What crystallographic parameters are critical for understanding DPPB’s conformational flexibility in metal complexes?
X-ray studies reveal:
Methodological note: Synchrotron radiation (e.g., Rigaku diffractometers) improves resolution for weakly scattering phosphine ligands .
How do DPPB’s electronic and steric properties influence catalytic activity?
- Electronic effects: The electron-donating phenyl groups increase metal electron density, accelerating oxidative addition steps in Pd-catalyzed couplings .
- Steric effects: Bulky phenyl groups enforce specific coordination geometries, suppressing unproductive pathways. For example, in Rh-catalyzed hydrogenation, DPPB’s flexibility enables chelation without excessive strain .
Contradiction alert: Some studies report reduced activity in sterically hindered substrates due to restricted substrate access . Resolve via DFT calculations to model transition-state geometries.
What methodologies resolve contradictions in mechanistic studies of DPPB-coordinated complexes?
- In situ NMR monitoring: Tracks ligand exchange rates and intermediate formation during catalysis .
- Kinetic isotope effects (KIE): Differentiates between rate-determining steps (e.g., oxidative addition vs. transmetallation) .
- Single-crystal X-ray diffraction: Captures metastable intermediates (e.g., Pd(0)-DPPB adducts) to validate proposed mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
